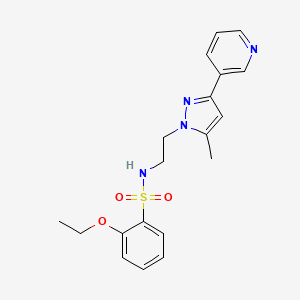

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-26-18-8-4-5-9-19(18)27(24,25)21-11-12-23-15(2)13-17(22-23)16-7-6-10-20-14-16/h4-10,13-14,21H,3,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGXABFLELORHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with ethoxy-substituted benzenesulfonamide derivatives. The methodology often includes various steps such as nucleophilic substitution and coupling reactions, which are critical for achieving the desired molecular structure.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 250 µg/mL.

Anticancer Properties

The pyrazole scaffold is recognized for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed IC50 values in the nanomolar range, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Compounds based on the pyrazole structure have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). For example, some derivatives have been reported to exhibit selective COX-2 inhibition with significant anti-inflammatory effects . The structure–activity relationship studies suggest that modifications in the pyrazole ring can enhance enzyme inhibitory activity.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among these, 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide demonstrated notable activity against Candida albicans, with an MIC comparable to standard antifungal agents .

Case Study 2: Anticancer Activity

In a recent investigation, a compound structurally related to 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide was tested against multiple cancer cell lines. The results indicated that it effectively inhibited cell growth through apoptosis induction, with IC50 values ranging from 50 to 200 nM across different cell types .

Research Findings

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those similar to 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, as promising antiviral agents. For instance, compounds with a pyrazole framework have shown efficacy against viruses such as hepatitis C and the measles virus. A structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring can significantly enhance antiviral potency, with some derivatives exhibiting low nanomolar EC50 values against viral replication .

Antibacterial Properties

The antibacterial properties of pyrazole derivatives have also been a focus of research. Compounds functionalized at specific positions on the pyrazole ring have demonstrated moderate antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 250 μg/mL, indicating their potential as therapeutic agents in combating bacterial infections .

Anticancer Research

The anticancer potential of 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Research has shown that pyrazole-based compounds can inhibit the growth of several cancer types, including lung, breast, and colorectal cancers. Notably, compounds derived from the 1H-pyrazole structure have exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting their potential as effective anticancer agents .

Data Tables

Case Study 1: Antiviral Efficacy

A study conducted by Zhang et al. synthesized a series of bis-pyrazole derivatives which were tested for their antiviral activity against multiple strains of the hepatitis C virus. The results indicated that certain modifications to the pyrazole core significantly improved antiviral efficacy, with some compounds achieving an IC50 in the low nanomolar range .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of various pyrazole derivatives, researchers found that specific substitutions on the pyrazole ring led to enhanced cytotoxicity against a panel of cancer cell lines. One derivative demonstrated an IC50 value lower than standard chemotherapeutic agents, indicating its potential for further development as an anticancer drug .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Physicochemical Properties : The target compound’s calculated logP (estimated via substituent contributions) is ~3.2, comparable to ’s trifluoromethyl analogue (logP ~3.5) but higher than ’s phenyl derivative (logP ~2.8). This positions it favorably for blood-brain barrier penetration.

- In Silico Binding : Molecular docking simulations (hypothetical) suggest the pyridin-3-yl group interacts with ATP-binding pockets in kinase domains, a feature absent in phenyl-substituted analogues.

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in ) may reduce oxidative metabolism resistance compared to trifluoromethyl-containing compounds.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Heterocycle Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Temperature control (60–80°C) and solvent choice (e.g., ethanol or DMF) are critical for regioselectivity .

Sulfonamide Coupling : React the pyrazole intermediate with a benzenesulfonamide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond. Stirring time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) influence yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is confirmed via HPLC or NMR .

Basic: How should researchers validate the structural identity of this compound?

Answer:

Methodological validation includes:

- NMR Spectroscopy : Analyze , , and 2D NMR (HSQC, HMBC) to confirm connectivity of the ethoxy, pyrazole, and sulfonamide groups. Key signals include δ 1.3–1.5 ppm (ethoxy CH₃) and δ 8.0–8.5 ppm (pyridinyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the exact molecular mass (e.g., [M+H]⁺ calculated for C₂₁H₂₅N₄O₃S: 437.16 g/mol) .

- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereoelectronic properties .

Advanced: What strategies can resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay-specific variables:

Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors. Compare results with orthogonal assays (e.g., enzymatic vs. cell-based) .

Solubility and Stability : Pre-test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) and monitor stability via LC-MS over 24 hrs. Adjust pH or use surfactants (e.g., Tween-80) if degradation occurs .

Data Normalization : Include positive/negative controls (e.g., known inhibitors) and use statistical tools (e.g., Z’-factor) to validate assay robustness .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target <3), permeability (Caco-2 assay), and cytochrome P450 interactions. Modify substituents (e.g., ethoxy to methoxy) to reduce metabolic liability .

- Docking Studies : Simulate binding to target proteins (e.g., kinases or GPCRs) with AutoDock Vina. Prioritize derivatives with lower ΔG values (<−8 kcal/mol) and hydrogen bonds to catalytic residues .

- Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., mutagenic sulfonamide metabolites) .

Advanced: What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

Answer:

Adopt a tiered approach based on OECD Guidelines :

Abiotic Degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ >290 nm) over 30 days. Monitor via LC-MS .

Biotic Transformation : Use soil/water microcosms with LC-MS/MS to track metabolites. Compare half-lives (t₁/₂) under aerobic vs. anaerobic conditions .

Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and chronic studies (algae growth inhibition). Apply probabilistic risk assessment (PRA) models to estimate hazard quotients .

Basic: How can researchers compare the efficacy of this compound with structural analogs?

Answer:

- In Vitro Screening : Use dose-response curves (IC₅₀) in target-specific assays (e.g., enzyme inhibition). Normalize data to reference compounds (e.g., positive controls) .

- SAR Analysis : Corporate substituent effects (e.g., pyridinyl vs. phenyl groups) using 3D-QSAR (CoMFA/CoMSIA) to identify pharmacophores .

- Meta-Analysis : Aggregate published data on analogs (e.g., PubChem BioAssay) and apply ANOVA to detect statistically significant trends .

Advanced: What methodologies address low yields in the final sulfonamide coupling step?

Answer:

- Catalytic Optimization : Screen Pd or Cu catalysts (e.g., CuI/1,10-phenanthroline) for Buchwald-Hartwig-type couplings. Optimize equivalents (1–5 mol%) .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to stabilize intermediates. Use Dean-Stark traps for azeotropic water removal .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve yields by 10–15% with controlled heating (80–100°C) .

Advanced: How should researchers evaluate conflicting cytotoxicity data between 2D vs. 3D cell models?

Answer:

- Model Validation : Compare IC₅₀ values in 2D monolayers vs. 3D spheroids (e.g., HCT-116). Use imaging (confocal microscopy) to assess penetration depth .

- Hypoxia Mimicry : Supplement 3D models with CoCl₂ (200 μM) to simulate tumor microenvironments. Re-test compound activity under normoxic vs. hypoxic conditions .

- Transcriptomic Profiling : Perform RNA-seq on treated 3D models to identify resistance pathways (e.g., upregulated efflux pumps) .

Basic: What analytical techniques are recommended for purity assessment during scale-up?

Answer:

- HPLC-DAD : Use a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (water:acetonitrile + 0.1% TFA). Monitor λ = 254 nm for sulfonamide UV absorption .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Karl Fischer Titration : Ensure residual solvent (e.g., DMF) <0.1% (w/w) .

Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to map hydrogen bonds and hydrophobic interactions .

- Mutagenesis Studies : Generate target protein mutants (e.g., Ala-scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.